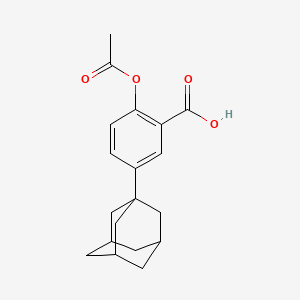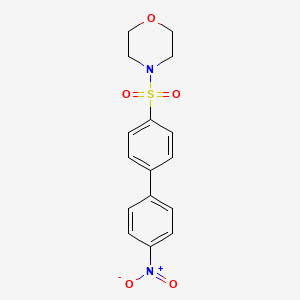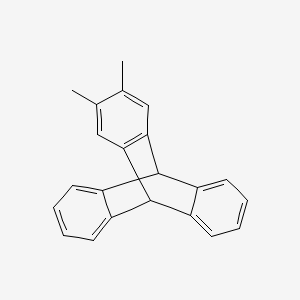
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Sulfoxides and sulfones: Formed by the oxidation of the thiadiazole ring.
Substituted thiadiazoles: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes such as glycogen synthesis, protein synthesis, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is unique due to the presence of both the nitro group and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C11H10N4O3S |
|---|---|
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H10N4O3S/c1-2-9-13-14-11(19-9)12-10(16)7-4-3-5-8(6-7)15(17)18/h3-6H,2H2,1H3,(H,12,14,16) |
Clé InChI |
FUSAIFWELZGRIK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
![2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11708407.png)
![(1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11708411.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11708413.png)


![N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine](/img/structure/B11708434.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11708436.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide](/img/structure/B11708437.png)
![1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol](/img/structure/B11708454.png)

![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B11708473.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708483.png)
![3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B11708490.png)
